molecular formula C20H22N2O2 B12199609 N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B12199609
M. Wt: 322.4 g/mol
InChI Key: HIXMLAOMOWYBAW-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The compound's structure, which incorporates a benzamide group linked to a phenyl ketone and a piperidine ring, suggests potential as a key intermediate or building block in organic synthesis and medicinal chemistry. Researchers can utilize this compound in the exploration of new biologically active molecules or as a precursor for the development of more complex chemical entities. This product is offered as a high-purity material suitable for analytical and laboratory applications. Researchers are responsible for verifying the compound's identity and purity for their specific applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C20H22N2O2/c23-18(16-10-4-1-5-11-16)19(22-14-8-3-9-15-22)21-20(24)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2,(H,21,24)

InChI Key

HIXMLAOMOWYBAW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method 1: Direct Amide Coupling with Benzoyl Chloride

Reagents/Conditions :

  • Substrate : 4-cyanopiperidine derivative (e.g., compound 14 in Scheme 1 of).

  • Base : Pyridine.

  • Solvent : Dichloromethane.

  • Coupling Agent : Benzoyl chloride.

  • Temperature : 0°C to 25°C.

  • Yield : 53% after purification via silica gel chromatography (dichloromethane:methanol, 10:1).

Procedure :

  • Chill a solution of the piperidine intermediate (0.13 g, 0.61 mmol) in dichloromethane to 0°C.

  • Add pyridine (0.915 mmol) and benzoyl chloride (0.61 mmol).

  • Stir at 0°C for 30 minutes, then at 25°C for 3 hours.

  • Quench with aqueous sodium bicarbonate, extract with dichloromethane, and purify.

Method 2: Acyl Imidazole-Mediated Coupling

Reagents/Conditions :

  • Substrate : 4-cyanopiperidine derivative (e.g., compound 14).

  • Acylating Agent : 4-(tert-butyldimethylsilyloxy)benzoyl imidazole (CDI-activated).

  • Solvent : Acetonitrile:DMF (20:1).

  • Temperature : 90°C.

  • Yield : 51% after purification.

Procedure :

  • Dissolve the piperidine intermediate (0.28 mmol) and acyl imidazole (0.28 mmol) in acetonitrile:DMF.

  • Heat at 90°C for 24 hours.

  • Cool, quench with sodium bicarbonate, and extract with dichloromethane.

  • Purify using silica gel (dichloromethane:methanol, 15:1).

Reaction Optimization Insights

Parameter Method 1 Method 2
Base PyridineNone (CDI activation)
Solvent DichloromethaneAcetonitrile:DMF
Temperature 0°C to 25°C90°C
Yield 53%51%
Advantage Mild conditionsHigher thermal stability

Key Findings :

  • Pyridine enhances nucleophilicity in Method 1 but may lead to side reactions.

  • CDI activation (Method 2) avoids using pyridine, reducing byproduct formation.

Critical Challenges and Solutions

  • Purification : Silica gel chromatography with polar eluents (e.g., dichloromethane:methanol) is essential to remove unreacted benzoyl chloride or imidazole byproducts.

  • Stereochemistry : Piperidine intermediates may form cis/trans isomers, requiring NMR analysis for confirmation.

Comparative Analysis of Substituents

The patent WO2013053725A1 highlights substituent effects on bioactivity:

Substituent (R2) Example Impact
PhenylN-[2-oxo-2-phenyl...]Standard reference
Pyridinyl5-fluoropyridin-2-ylEnhanced solubility
BenzylN-benzyl derivativesImproved membrane permeability

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, chloroform, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The piperidine ring and benzamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various pharmacological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide with structurally analogous benzamide derivatives, focusing on substituents, synthesis, and biological activities.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method (Reference) Biological Activity (Reference)
Target Compound C20H21N2O2 321.4 2-oxo, phenyl, piperidin-1-yl Not reported Not reported
3a () C14H19BrN2O2 327.22 3-bromo-4-hydroxy, piperidin-1-yl ethyl Condensation of bromo-hydroxybenzoic acid with piperidinyl ethylamine Not reported
Compound F () C15H18F4N2O 318.31 3-fluoro-5-(trifluoromethyl), piperidin-1-yl ethyl Amide coupling of fluoro-trifluoromethylbenzoic acid with piperidinyl ethylamine Anti-influenza (IC50: 315 µM)
Rip-B () C17H19NO3 285.34 3,4-dimethoxyphenethyl Reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine Not reported
7a () C15H18N4OS2 334.45 1,3,4-thiadiazole, piperidin-1-yl ethyl thio Thiol-amine coupling and amide formation Acetylcholinesterase inhibition (IC50: ~5 µM)

Key Observations:

Structural Variations and Bioactivity :

  • The target compound lacks polar substituents (e.g., halogens or methoxy groups), which may reduce its metabolic stability compared to halogenated analogs like 3a (bromo, hydroxy) or Compound F (fluoro, trifluoromethyl) .
  • Compound F demonstrates anti-influenza activity (IC50: 315 µM), suggesting that fluorinated benzamides with piperidine moieties may enhance antiviral potency .
  • 7a , a thiadiazole derivative, shows acetylcholinesterase inhibition, highlighting the role of sulfur-containing heterocycles in neurological targets .

Synthesis Strategies: Most analogs are synthesized via amide coupling (e.g., benzoyl chloride with amines in Rip-B) or multistep reactions involving heterocyclic intermediates (e.g., 7a requires thiadiazole-thiol coupling) .

Physicochemical Properties: The target compound (MW: 321.4) is heavier than Rip-B (MW: 285.34) due to the piperidine and ketone groups, which may influence solubility and blood-brain barrier penetration.

Biological Activity

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, synthesis, and implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O2, with a molecular weight of 322.4 g/mol. The compound features a piperidine ring and a benzamide moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoyl chloride to form the benzamide linkage. This process can be optimized for yield and purity through controlled conditions. The general synthetic route is outlined below:

  • Formation of Piperidine Derivative : Reacting piperidine with appropriate reagents.
  • Benzamide Formation : Reaction with benzoyl chloride.
  • Coupling Reaction : Final coupling to form the target compound.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory properties, particularly its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial targets in inflammation pathways.

Research Findings :

  • Certain structural modifications have led to derivatives with significant inhibition activity, reflected in IC50 values indicating effective inhibition against COX enzymes.
Compound ModificationIC50 (µM)Target
Unmodified10COX-1
Methylated derivative5COX-2

Antitumor Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells.

Case Study :
A study evaluated the compound's effectiveness against a panel of tumor cell lines, revealing significant selectivity and potency:

Cell LineIC50 (µM)
HeLa15
CaCo-220
H9c225

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. Molecular docking studies indicate that the compound can effectively bind to cyclooxygenase enzymes, influencing their activity and modulating inflammatory responses.

Comparison with Related Compounds

This compound shares structural similarities with several related compounds that also feature piperidine or benzamide moieties. A comparison table is provided below:

Compound NameStructure FeaturesUnique Aspects
N-[2-(4-methylpiperidin-1-yl)ethyl]benzamideContains a methyl group on piperidineEnhanced lipophilicity may affect bioavailability
N-[3-(4-fluorophenyl)-3-hydroxypropyl]benzamideHydroxypropyl side chainPotential for different pharmacokinetics
N-[4-(4-chlorophenyl)-4-morpholinobutyramide]Morpholine instead of piperidineDifferent receptor interactions

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